N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a structurally complex organic compound featuring three heterocyclic moieties:
- Benzothiazole core: Substituted with methyl groups at positions 4 and 6, enhancing lipophilicity and steric bulk .
- Oxazole ring: A 1,2-oxazole with a methyl substituent at position 3, contributing to electronic modulation and metabolic stability.
The hydrochloride salt form enhances solubility in polar solvents (e.g., water or ethanol) compared to the free base, a common strategy in pharmaceutical chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S.ClH/c1-13-10-14(2)18-17(11-13)28-20(21-18)24(5-4-23-6-8-26-9-7-23)19(25)16-12-15(3)22-27-16;/h10-12H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGSWTLSYYNUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with bacterial cell wall synthesis . Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s morpholinylethyl group distinguishes it from analogues like 4g and 4h, which feature aromatic substituents (e.g., chlorophenyl or difluorophenyl). Morpholine’s polarity enhances solubility, whereas halogenated aryl groups in 4g/4h may improve membrane permeability but reduce aqueous solubility . The hydrochloride salt in the target compound contrasts with neutral thiazolidinone derivatives in 4g/4h, directly impacting dissolution rates and bioavailability .
Biological Activity :
- Benzothiazole derivatives (4g , 4h ) exhibit broad-spectrum antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The target compound’s benzothiazole-oxazole scaffold suggests similar mechanisms, though experimental validation is required.
- Benzimidazole derivatives (3s , 3t ) demonstrate proton pump inhibition, highlighting how heterocyclic core variations (benzothiazole vs. benzimidazole) dictate target specificity .
Synthetic Accessibility: Compounds like 4g/4h are synthesized in moderate yields (37–70%) via ethanol reflux, while the target compound’s synthesis likely requires additional steps to incorporate the morpholinylethyl side chain and HCl salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
